tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
Molecular Formula: C₁₇H₂₅NO₄ Molecular Weight: 307.38 g/mol CAS Number: 1800019-47-9 Purity: ≥97% (HPLC) Structure: This compound is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a benzyloxy substituent at the 4-position, and a hydroxymethyl group at the 2-position. Its stereochemistry (2R,4S) confers distinct reactivity and biological properties. It is commonly used as a chiral intermediate in pharmaceutical synthesis, particularly for constrained peptides or kinase inhibitors .
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-2-(hydroxymethyl)-4-phenylmethoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-15(9-14(18)11-19)21-12-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m1/s1 |
InChI Key |
HPMDGCWVWAKGEX-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
A common synthetic route begins with commercially available chiral pyrrolidine derivatives such as 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate. This precursor contains the pyrrolidine ring with stereochemical centers at C2 and C4, and a free hydroxyl group at C4, which is critical for subsequent functionalization steps.
Protection of Hydroxyl Groups
The hydroxyl group at the 4-position is typically protected to prevent side reactions during further transformations. Protection is commonly achieved using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base, yielding a TBS-protected intermediate. This step ensures selective reactivity at other functional groups.
Reduction to Introduce Hydroxymethyl Group
The ester group at C2 can be selectively reduced to the corresponding primary alcohol (hydroxymethyl) using sodium borohydride (NaBH4) or diisobutylaluminum hydride (DIBAL-H), depending on substrate sensitivity. For example, NaBH4 reduction of the ester yields the hydroxymethyl substituent at C2 with retention of stereochemistry.
Introduction of the Benzyloxy Group
The benzyloxy substituent at C4 is introduced via nucleophilic substitution or etherification reactions. This often involves tosylation of the free hydroxyl group followed by displacement with benzyl alcohol or benzyl halides under basic conditions to form the benzyloxy ether.
Amination and Boc Protection
The nitrogen atom of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. Boc protection is typically accomplished using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., NaHCO3 or triethylamine) at low temperatures (0–25°C).
Final Deprotection and Purification
After the key functional groups are installed and protected, selective deprotection of silyl groups (e.g., TBS) is performed using tetrabutylammonium fluoride (TBAF) to reveal free hydroxyl groups without affecting the Boc protection. The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC to ensure high purity and stereochemical integrity.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydroxyl Protection | TBSCl, imidazole or base, DMF, rt | TBS-protected 4-hydroxypyrrolidine |
| 2 | Ester Reduction | NaBH4 or DIBAL-H, THF or Et2O, 0°C to rt | Hydroxymethyl group at C2 |
| 3 | Tosylation | TsCl, pyridine or base, 0°C to rt | Tosylated intermediate |
| 4 | Etherification | Benzyl alcohol or benzyl bromide, base | Benzyloxy substituent at C4 |
| 5 | Boc Protection | Boc2O, NaHCO3 or Et3N, 0–25°C | Boc-protected nitrogen |
| 6 | Deprotection | TBAF, THF, rt | Free hydroxyl group, final compound |
| 7 | Purification | Silica gel chromatography or preparative HPLC | Pure tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Analytical and Research Findings
- Stereochemical Control: The use of chiral starting materials and mild reaction conditions helps preserve the (2R,4S) configuration throughout synthesis.
- Yields: Typical yields for each step range from 70% to 90%, with overall yields depending on purification efficiency.
- Characterization: The compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity. Chiral HPLC is employed to verify enantiomeric excess and stereochemical purity.
- Applications: This compound is used as an intermediate in the synthesis of β3-adrenergic receptor agonists and other biologically active molecules.
Comparative Notes on Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related pyrrolidine derivatives with modifications in substituents, stereochemistry, or functional groups. Key analogues include:
Key Differences
Substituent Effects: The benzyloxy group in the target compound improves solubility in organic solvents compared to hydroxyl or fluoro analogues . Cyano and fluoro substituents (e.g., 2166289-56-9, 869481-93-6) increase polarity and metabolic stability but reduce synthetic yield due to steric hindrance . Amino derivatives (e.g., 1279037-14-7) exhibit higher reactivity in amide bond formation but require protection during synthesis .
Stereochemical Impact :
- The (2R,4S) configuration in the target compound prevents racemization under basic conditions, unlike (2S,4S)-hydroxy derivatives, which show spontaneous stereoisomerization in polar solvents .
Biological Activity :
- The benzyloxy analogue demonstrated ≥50% inhibition of SphK1 in enzymatic assays, outperforming tert-butyldiphenylsilyl-protected derivatives (e.g., 12c in ) .
- Fluorinated analogues (e.g., 869481-93-6) showed improved blood-brain barrier penetration in preclinical models .
Synthetic Challenges: The tert-butyl (2R,4S)-4-benzyloxy derivative requires meticulous protection/deprotection steps to avoid side reactions at the hydroxymethyl group . Cyano-substituted analogues (e.g., 2166289-56-9) necessitate low-temperature conditions to prevent nitrile hydrolysis .
Biological Activity
tert-butyl (2R,4S)-4-benzyloxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl (2R,4S)-4-(benzyloxy)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Molecular Formula : C17H25NO4
- Molecular Weight : 307.39 g/mol
- CAS Number : 1800019-47-9
Biological Activity Overview
Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities. These include:
- Antimicrobial Activity : Compounds in the pyrrolidine class have been investigated for their inhibitory effects against Mycobacterium tuberculosis. The enoyl acyl carrier protein reductase (InhA) is a validated target for these compounds, with studies showing significant inhibition potency through structural optimization of pyrrolidine carboxamides .
- Enzyme Inhibition : Recent studies have highlighted the potential of pyrrolidine derivatives as inhibitors of α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. This inhibition may offer therapeutic avenues for managing type 2 diabetes .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with target enzymes and receptors:
- Binding Affinity : The compound exhibits strong binding interactions with target proteins, which can be quantitatively assessed through binding constant measurements. For example, similar pyrrolidine derivatives have shown binding constants in the range of to when interacting with human serum albumin (HSA) .
Case Study 1: Inhibition of InhA
A study reported the discovery of pyrrolidine carboxamides as new inhibitors of InhA through high-throughput screening. One lead compound demonstrated over 160-fold improvement in potency after structural optimization and was effective against multidrug-resistant strains of Mycobacterium tuberculosis.
Case Study 2: Diabetes Management
Research focused on the synthesis and evaluation of various pyrrolidine derivatives for their ability to inhibit α-amylase and α-glucosidase. The results indicated that specific modifications to the pyrrolidine structure could enhance inhibitory activity, thus presenting a promising strategy for developing new antidiabetic agents .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H25NO4 |
| Molecular Weight | 307.39 g/mol |
| CAS Number | 1800019-47-9 |
| Antimicrobial Target | InhA (Mycobacterium tuberculosis) |
| Binding Constant with HSA |
Q & A
Q. Basic
- NMR Spectroscopy :
- Chiral HPLC : Resolves enantiomeric mixtures if spontaneous stereoisomerization occurs (e.g., using Chiralpak® columns) .
- HRMS : Ensures molecular formula accuracy (mass error < 2 ppm) .
How can spontaneous stereoisomerization at C-2 be mitigated during synthesis and analysis?
Q. Advanced
- Observation : The compound undergoes stereoisomerization in polar solvents (e.g., methanol/water), forming a 1:1 enantiomeric mixture .
- Mitigation Strategies :
- Low-Temperature Handling : Conduct reactions and NMR analysis at 0–4°C to slow racemization .
- Chiral Auxiliaries : Introduce bulky protecting groups (e.g., trityl) to sterically hinder C-2 inversion .
- Chiral Chromatography : Use chiral stationary phases (CSPs) for purification and enantiomeric excess (ee) quantification .
What computational methods predict the compound’s stability and reactivity?
Q. Advanced
- DFT Calculations : Model energy barriers for stereoisomerization pathways (e.g., transition states at C-2) using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., water vs. THF) .
- QSPR Models : Correlate substituent effects (e.g., benzyloxy vs. octylphenyl) with hydrolysis rates .
How does the benzyloxy group influence reactivity in downstream functionalization?
Q. Advanced
- Protecting Group Role : Benzyloxy shields the hydroxyl group during acidic/basic conditions but is removable via hydrogenolysis (H₂/Pd-C) .
- Electronic Effects : The electron-donating benzyloxy group stabilizes adjacent carbocations, aiding SN1 reactions at C-4 .
- Comparative Studies : Replacement with bulkier groups (e.g., tert-butyldimethylsilyl) slows hydrolysis but complicates deprotection .
What purification strategies optimize yield and purity?
Q. Basic
- Flash Chromatography : Use gradient elution (hexane/EtOAc 7:3 → 4:6) to separate diastereomers .
- Solvent Recrystallization : Methanol/water mixtures yield high-purity solids (e.g., 88% recovery) .
- TLC Monitoring : Track reaction progress with Rf values (e.g., 0.25 in hexane/EtOAc 7:3) .
Are there comparative biological activity studies with related pyrrolidine derivatives?
Q. Advanced
- In Vitro Assays : Analogues with 4-octylphenyl substituents show anticancer activity (IC₅₀ ~10 µM) via sphingosine-1-phosphate receptor modulation .
- Structure-Activity Relationships (SAR) : Hydroxymethyl at C-2 enhances solubility but reduces membrane permeability vs. methoxymethyl derivatives .
- Metabolic Stability : tert-Butyl esters improve plasma stability compared to methyl esters (t₁/₂ > 24 h in rat liver microsomes) .
How is crystallographic data utilized for conformational analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
